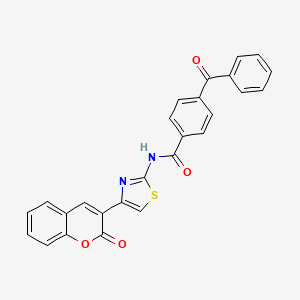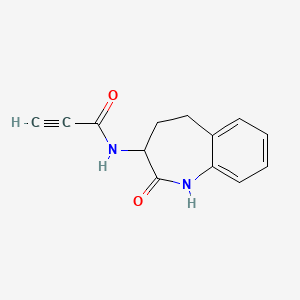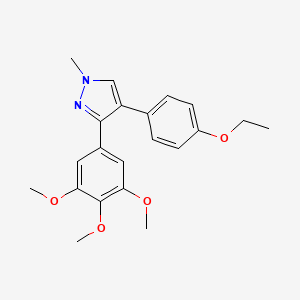
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide is a chemical compound that belongs to the amide class. It is a synthetic compound that has been widely used in scientific research.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves the modulation of GABA receptors. GABA receptors are responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of GABA receptors, 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide can reduce the excitability of neurons, leading to anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide are mainly related to its modulation of GABA receptors. This compound has been reported to increase the binding affinity of GABA to its receptors, leading to increased inhibitory activity in the central nervous system. This can result in reduced seizure activity, decreased anxiety, and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide in lab experiments is its high potency and selectivity for GABA receptors. This compound has been shown to have a high affinity for GABA receptors, which makes it a useful tool for investigating the role of these receptors in neurological disorders. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, further research is needed to determine the safety and toxicity of this compound, which could help to expand its use in lab experiments.
Synthesemethoden
The synthesis method of 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide involves the reaction of 2-bromo-4-fluoroaniline with cyclopropylmethylamine, followed by acetylation with acetic anhydride. The resulting compound is then purified using column chromatography. This method has been reported in several scientific publications and has been used to produce high-quality 2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide has been widely used in scientific research. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant effects. It has also been found to modulate the activity of GABA receptors, which are important neurotransmitters in the central nervous system. This compound has been used in several studies to investigate the role of GABA receptors in neurological disorders such as epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-6-10(14)4-3-9(11)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDPJXPTJDKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)-N-(cyclopropylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)


![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)

![1-((1R,5S)-8-(4-(thiophen-3-yl)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2964707.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2964709.png)

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)
![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)
![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)